

Theoretical and Computational Modeling of 2-Hydroxy-3-methoxypropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxypropanenitrile

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and computational studies on **2-Hydroxy-3-methoxypropanenitrile** are not readily available in the current scientific literature. This guide is therefore a predictive overview based on established computational chemistry principles and data from structurally analogous compounds, namely lactonitrile (2-hydroxypropanenitrile), 3-hydroxypropanenitrile, and methoxyacetonitrile. The presented data and protocols are intended to serve as a foundational resource for future research on the title compound.

Introduction

2-Hydroxy-3-methoxypropanenitrile is a small, functionalized organic molecule with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a methoxy group, and a nitrile moiety, suggests a rich chemical reactivity and the potential for diverse intermolecular interactions. Understanding the structural, electronic, and spectroscopic properties of this molecule is crucial for its effective utilization.

This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize **2-Hydroxy-3-methoxypropanenitrile**. It also presents a compilation of experimental data from analogous compounds to serve as a benchmark for future experimental work.

Theoretical Framework and Computational Methodologies

The in-silico investigation of **2-Hydroxy-3-methoxypropanenitrile** would primarily rely on quantum chemical calculations, particularly Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of **2-Hydroxy-3-methoxypropanenitrile** is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization. Given the presence of rotatable bonds, a conformational analysis is necessary to identify the global minimum energy conformer.

Recommended Protocol:

- **Initial Structure Generation:** Generate an initial 3D structure of **2-Hydroxy-3-methoxypropanenitrile** using molecular modeling software.
- **Conformational Search:** Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers.
- **Geometry Optimization:** Optimize the geometry of each identified conformer using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311+G(d,p).^{[1][2][3]} The inclusion of diffuse functions (+) is important for accurately describing lone pairs and hydrogen bonding, while polarization functions (d,p) are necessary for describing the bonding environment accurately.
- **Frequency Analysis:** Perform a vibrational frequency calculation for each optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energy (ZPVE) correction should be obtained from this calculation.
- **Relative Energy Calculation:** The relative energies of the conformers can be calculated to determine the most stable isomer.

Spectroscopic Properties Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

- Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled by an empirical factor to better match experimental data.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (^1H and ^{13}C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method.[5] These calculations are typically performed on the optimized geometry of the most stable conformer.
- Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can be used to study the fragmentation pathways of the molecule upon ionization, aiding in the interpretation of experimental mass spectra.

Predicted and Analogous Compound Data

The following tables summarize the predicted properties for **2-Hydroxy-3-methoxypropanenitrile** based on computational methodologies and present experimental data for its structural analogs.

Table 1: Predicted Molecular Properties of 2-Hydroxy-3-methoxypropanenitrile

Property	Predicted Value	Method
Molecular Formula	C ₄ H ₇ NO ₂	-
Molecular Weight	101.10 g/mol	-
Optimized Geometry	See Figure 1	B3LYP/6-311+G(d,p)
Dipole Moment	Value	B3LYP/6-311+G(d,p)
HOMO Energy	Value	B3LYP/6-311+G(d,p)
LUMO Energy	Value	B3LYP/6-311+G(d,p)
HOMO-LUMO Gap	Value	B3LYP/6-311+G(d,p)

Note: Specific values for dipole moment and HOMO/LUMO energies would require performing the actual calculations as outlined in the protocol.

Table 2: Experimental Spectroscopic Data of Analogous Compounds

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Key IR Absorptions (cm ⁻¹)	Mass Spec (m/z)
Lactonitrile	1.55 (d, 3H), 4.55 (q, 1H), ~3.0 (br s, 1H, OH)	21.0, 55.0, 121.0	3400 (O-H), 2990 (C-H), 2250 (C≡N), 1100 (C-O)	71 (M+), 44, 27
3-Hydroxypropane nitrile	2.61 (t, 2H), 3.85 (t, 2H), ~2.5 (br s, 1H, OH)[6]	20.0, 58.0, 119.0	3400 (O-H), 2950 (C-H), 2250 (C≡N), 1060 (C-O)[7]	71 (M+), 42, 31
Methoxyacetone nitrile	3.45 (s, 3H), 4.15 (s, 2H)	58.0, 65.0, 117.0	2950 (C-H), 2830 (C-H), 2250 (C≡N), 1120 (C-O-C)[8][9][10]	71 (M+), 42, 31

Note: The presented data is compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of **2-Hydroxy-3-methoxypropanenitrile**, adapted from established procedures for similar compounds.

Synthesis of 2-Hydroxy-3-methoxypropanenitrile

The synthesis of **2-Hydroxy-3-methoxypropanenitrile** can be envisioned through the cyanohydrin reaction, starting from methoxyacetaldehyde.

Reaction Scheme:

Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, a solution of methoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) is cooled to 0 °C in an ice bath.
- **Cyanide Addition:** A solution of sodium cyanide (1.1 eq) in water is added dropwise to the cooled aldehyde solution with vigorous stirring.
- **Acidification:** After the addition is complete, the mixture is stirred for an additional 1-2 hours at 0 °C. Subsequently, the reaction is slowly acidified to a pH of ~5 with a dilute acid (e.g., 1 M HCl) to generate HCN in situ and promote the formation of the cyanohydrin.
- **Workup:** The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Hydroxy-3-methoxypropanenitrile**.

Safety Note: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide gas. It must be performed with extreme caution in a well-ventilated fume hood by trained

personnel.

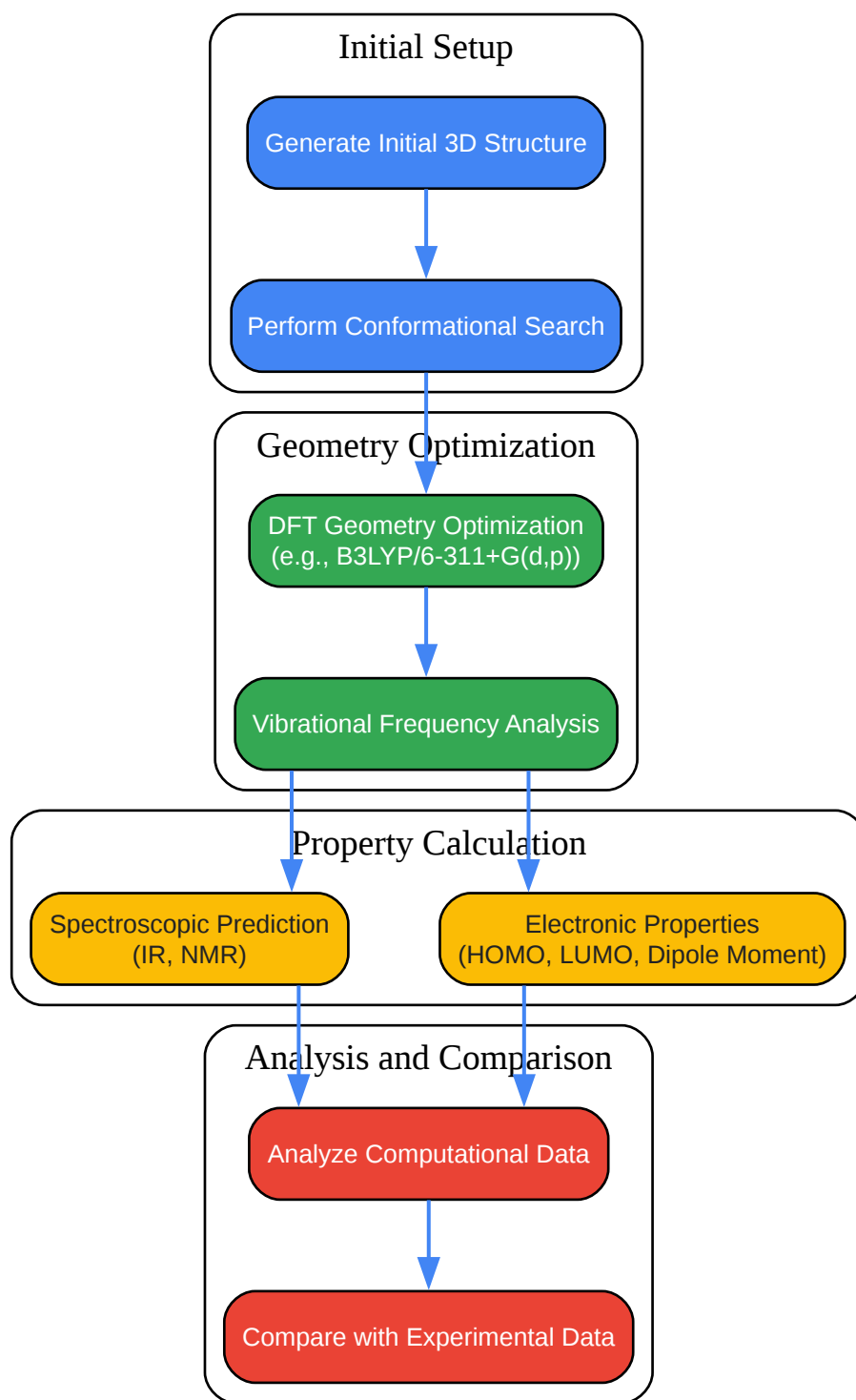
Characterization

The synthesized **2-Hydroxy-3-methoxypropanenitrile** should be characterized using standard spectroscopic techniques.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- IR Spectroscopy: The IR spectrum should be obtained using a neat film on a salt plate or as a solution in a suitable solvent.
- Mass Spectrometry: The mass spectrum should be recorded using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Elemental Analysis: To confirm the elemental composition of the synthesized compound.

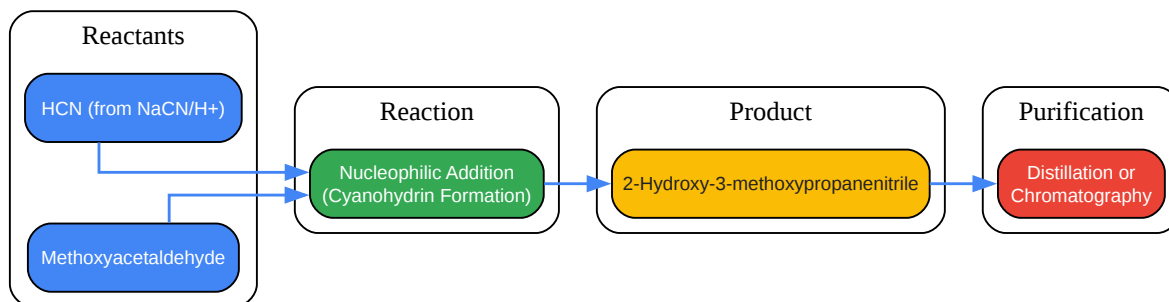
Visualizations

The following diagrams illustrate the logical workflow for the computational study and a potential synthetic pathway.



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Caption: Computational workflow for the theoretical study of **2-Hydroxy-3-methoxypropanenitrile**.



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Caption: Proposed synthetic pathway for **2-Hydroxy-3-methoxypropanenitrile**.

Conclusion

This technical guide provides a roadmap for the theoretical and computational investigation of **2-Hydroxy-3-methoxypropanenitrile**. By leveraging established quantum chemical methods and drawing comparisons with structurally similar molecules, researchers can gain significant insights into the properties of this compound. The proposed computational workflow and experimental protocols offer a starting point for its synthesis and characterization. The data and methodologies presented herein are intended to facilitate future research and unlock the potential of **2-Hydroxy-3-methoxypropanenitrile** in various scientific disciplines.

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